

# Azvudine as an Immunomodulator in Viral Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Azvudine |           |
| Cat. No.:            | B1666521 | Get Quote |

#### **Abstract**

**Azvudine** (FNC) is a novel nucleoside analog that has demonstrated a dual mechanism of action against viral infections, notably SARS-CoV-2. Beyond its direct antiviral activity as an RNA-dependent RNA polymerase (RdRp) inhibitor, **Azvudine** exhibits significant immunomodulatory properties.[1][2] This technical guide provides an in-depth analysis of **Azvudine**'s role as an immunomodulator, focusing on its impact on the host immune response to viral pathogens. We consolidate quantitative data from preclinical and clinical studies, detail key experimental methodologies, and visualize the implicated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

#### Introduction

Viral infections, particularly those causing severe respiratory syndromes like COVID-19, are characterized by a complex interplay between viral replication and the host immune response. An overzealous or dysregulated immune reaction, often termed a "cytokine storm," can lead to severe tissue damage and mortality.[1] **Azvudine**, initially developed for the treatment of HIV, has emerged as a promising therapeutic for COVID-19 due to its ability to not only inhibit viral replication but also to modulate the immune system.[1][3] A key characteristic of **Azvudine** is its thymus-homing nature, where it and its active triphosphate form concentrate, suggesting a targeted effect on T-cell mediated immunity.[1] This guide delves into the preclinical and clinical evidence supporting the immunomodulatory role of **Azvudine** in viral infections.



## **Mechanism of Action**

**Azvudine** is a prodrug that is intracellularly converted to its active triphosphate form, which acts as a chain terminator for viral RNA-dependent RNA polymerase (RdRp), thus inhibiting viral replication.[1] Beyond this direct antiviral effect, **Azvudine**'s immunomodulatory actions are primarily attributed to its accumulation in the thymus, the primary organ for T-cell development and maturation.[1] Preclinical studies in rhesus macaques have shown that **Azvudine** treatment can recuperate the thymus, improve lymphocyte profiles, and alleviate inflammation and organ damage.[1]

## **Quantitative Data on Immunomodulatory Effects**

The following tables summarize the key quantitative findings from preclinical and clinical studies on **Azvudine**'s immunomodulatory effects.

Table 1: In Vitro Anti-SARS-CoV-2 and Immunomodulatory Activity

| Parameter              | Cell Line | Virus                                        | Value     | Reference |
|------------------------|-----------|----------------------------------------------|-----------|-----------|
| EC50                   | Vero E6   | SARS-CoV-2<br>(BetaCoV/Wuha<br>n/WIV04/2019) | 4.31 μΜ   | [1]       |
| Selectivity Index (SI) | Vero E6   | SARS-CoV-2                                   | 15.35     | [1]       |
| EC50                   | Calu-3    | SARS-CoV-2                                   | 1.2 μΜ    | [1]       |
| CC50                   | Calu-3    | -                                            | >102.4 µM | [1]       |

Table 2: Preclinical Immunomodulatory Effects in Rhesus Macaques



| Parameter                 | Treatment<br>Group              | Control Group       | Finding                                                                                   | Reference |
|---------------------------|---------------------------------|---------------------|-------------------------------------------------------------------------------------------|-----------|
| Viral Load in<br>Thymus   | Negative                        | 2 out of 4 positive | Azvudine clears the virus from the thymus.                                                | [1]       |
| Lymphocyte<br>Counts      | Moderately<br>Protected         | -                   | Azvudine showed a protective effect on lymphocyte counts.                                 | [1]       |
| Thymic Cytokine<br>Levels | Increased IL-4,<br>IL-10, IL-13 | -                   | No increase in IL-1β, INF-γ, TNF-α, and IL-6. Suggests a noninflammatory immune response. | [1]       |

Table 3: Clinical Immunomodulatory and Efficacy Data in COVID-19 Patients



| Parameter                                             | Azvudine<br>Group | Control/Co<br>mparator<br>Group | p-value   | Key Finding                                                                                                                     | Reference |
|-------------------------------------------------------|-------------------|---------------------------------|-----------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| Time to First Nucleic Acid Negative Conversion (Days) | 2.60 (SD<br>0.97) | 5.60 (SD<br>3.06)               | p = 0.008 | Azvudine significantly shortens the time to viral clearance.                                                                    | [4]       |
| Hospital Discharge Rate (Compassion ate Use Study)    | 100% (n=31)       | -                               | -         | High recovery rate observed.                                                                                                    | [5]       |
| Time to Hospital Discharge (Days, Compassiona te Use) | 9.00 ± 4.93       | -                               | -         | [5]                                                                                                                             |           |
| CD4+ T Cell<br>Count                                  | -                 | -                               | -         | Low CD4+ T cell count (< 156.00 cells/ µl) is a significant predictor of all-cause mortality in patients treated with Azvudine. | [6]       |



| C-Reactive<br>Protein (C-<br>RP) Levels                                          | Significantly<br>lower post-<br>treatment | Pre-treatment | p < 0.001 | Azvudine reduces systemic inflammation.                     | [7] |
|----------------------------------------------------------------------------------|-------------------------------------------|---------------|-----------|-------------------------------------------------------------|-----|
| IL-6 Levels                                                                      | Decreased<br>post-<br>treatment           | Pre-treatment | p = 0.159 | Trend towards reduction of this pro- inflammatory cytokine. | [7] |
| All-cause mortality reduction vs. Paxlovid (Elderly patients)                    | -                                         | -             | -         | 29%<br>reduction<br>(HR: 0.71)                              | [2] |
| All-cause<br>mortality<br>reduction vs.<br>Paxlovid<br>(Malignancy<br>subgroups) | -                                         | -             | -         | 68%<br>reduction<br>(HR: 0.32)                              | [2] |

# **Experimental Protocols**In Vitro Anti-SARS-CoV-2 Assay

- Cell Line: Vero E6 cells.[1]
- Virus: SARS-CoV-2 (BetaCoV/Wuhan/WIV04/2019).[1]
- Methodology:
  - Vero E6 cells are seeded in 96-well plates.



- Cells are pre-treated with various concentrations of **Azvudine** monophosphate (CL-236)
   or DMSO (control) for 1 hour.[1]
- Cells are then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.[1]
- After 48 hours of incubation, the antiviral efficacy is evaluated.
- Quantification of Viral Replication:
  - qRT-PCR: Viral RNA is extracted from the cell culture supernatant and quantified using quantitative real-time reverse transcription PCR to determine the viral copy numbers.[1]
  - Cytopathic Effect (CPE) Assay: The inhibition of virus-induced cell death is observed and quantified.[1]

### **Rhesus Macaque Model of COVID-19**

- Animal Model: Rhesus macaques.[1]
- Treatment Regimen: Oral administration of Azvudine at a dose of 0.07 mg/kg, once daily (qd), for 7 days, starting from day 1 post-infection.[1]
- Experimental Design:
  - Rhesus macagues are infected with SARS-CoV-2.
  - Treatment with Azvudine or a vehicle control is initiated.
  - Clinical manifestations, blood indicators, and viral loads in swabs and blood are monitored throughout the study.
  - The experiment is terminated on day 8 post-infection, and organs are collected for analysis.[1]
- Key Analyses:
  - Viral load quantification in various tissues, including the thymus and lungs.
  - Histopathological examination of organs.



- Immunophenotyping of peripheral blood mononuclear cells (PBMCs).
- Single-cell RNA sequencing of thymus tissue.[1]

# Single-Cell RNA Sequencing of Rhesus Macaque Thymus

- Sample Preparation: Thymus tissues are obtained from Azvudine-treated and untreated SARS-CoV-2 infected rhesus macaques.[1]
- Sequencing: Droplet-based single-cell RNA sequencing (e.g., 10x Genomics platform) is performed on the isolated thymic cells.[1]
- Data Analysis:
  - The sequencing data is processed to identify major cell subtypes (e.g., B cells, CD4+ T cells, CD8+ T cells, double-negative T cells, double-positive T cells, monocytes, and NK T cells) based on the expression of canonical marker genes.[1]
  - Gene enrichment analysis of differentially expressed genes between the treated and untreated groups is conducted to identify transcriptomic changes related to immunity, antiviral responses, and inflammation.[1]

### **Signaling Pathways and Visualizations**

**Azvudine**'s immunomodulatory effects, particularly its impact on T-cell function, suggest an influence on the T-cell receptor (TCR) signaling pathway. While direct molecular targets of **Azvudine** within this pathway are yet to be fully elucidated, its ability to promote T-cell activation and proliferation points towards a positive regulation of this cascade.

# Proposed T-Cell Receptor (TCR) Signaling Pathway Modulation by Azvudine

The following diagram illustrates the initial steps of the TCR signaling pathway, which is likely influenced by **Azvudine**'s immunomodulatory activity, leading to enhanced T-cell responses.





Click to download full resolution via product page

Caption: Proposed influence of Azvudine on the T-Cell Receptor signaling pathway.

# **Experimental Workflow for Evaluating Azvudine's Immunomodulatory Effects**

The following diagram outlines a typical experimental workflow to investigate the immunomodulatory properties of **Azvudine** in a viral infection model.





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of Azvudine's immunomodulation.

### Conclusion

**Azvudine** presents a compelling dual-action therapeutic strategy for viral infections like COVID-19. Its ability to directly inhibit viral replication is complemented by a significant immunomodulatory effect, primarily centered on the thymus and T-cell mediated immunity. The evidence suggests that **Azvudine** can mitigate the detrimental aspects of the host immune response, such as excessive inflammation, while promoting a robust and effective antiviral T-cell response. Further research is warranted to fully elucidate the molecular mechanisms underlying its immunomodulatory properties and to optimize its clinical application in a broader range of viral infections. This technical guide provides a comprehensive overview of the current



understanding of **Azvudine**'s immunomodulatory role, serving as a valuable resource for the scientific and drug development communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Azvudine is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficacy and mechanisms of azvudine in elderly patients with malignant tumors complicated by COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]
- 4. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 5. Azvudine is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunophenotyping characteristics and clinical outcome of COVID-19 patients treated with azvudine during the Omicron surge PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory predictors (eosinophil, C-RP and IL-6) and effectiveness of oral Azvudine tablets treatment in COVID-19 hospitalized patients: A retrospective, self-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Azvudine as an Immunomodulator in Viral Infections: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1666521#azvudine-s-role-as-an-immunomodulator-in-viral-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com